4-Nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole
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Overview
Description
4-Nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole is an organic compound that belongs to the class of nitro compounds It features a pyrazole ring substituted with a nitro group and a trifluoromethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole typically involves the reaction of 3-(trifluoromethyl)phenol with a suitable pyrazole derivative. One common method includes the use of a base such as potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with a halomethylpyrazole . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethylphenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-amino-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethylphenoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole can be compared with other nitro-substituted pyrazoles and trifluoromethylphenoxy derivatives.
- Examples include 4-nitro-1-phenylpyrazole and 4-nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-imidazole.
Uniqueness
- The presence of both the nitro group and the trifluoromethylphenoxy group in this compound imparts unique chemical and biological properties.
- Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Biological Activity
4-Nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole is a compound of increasing interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article explores the synthesis, biological activity, and relevant case studies surrounding this compound, providing a comprehensive overview based on diverse sources.
Chemical Structure and Synthesis
The compound features a pyrazole core with a nitro group and a trifluoromethyl-substituted phenoxy moiety. Its molecular formula is C12H9F3N2O3, and it can be synthesized through various methods involving substitution reactions of pyrazoles with trifluoromethylated phenols.
Synthesis Overview
The synthesis typically involves:
- Reactants : 4-nitro-1H-pyrazole and 3-(trifluoromethyl)phenol.
- Conditions : The reaction may be conducted under basic conditions using catalysts to facilitate the formation of the ether bond between the pyrazole and phenol moieties.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. It exhibits significant inhibition of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.
Case Studies
- In Vivo Studies : A study demonstrated that this compound significantly reduced paw swelling in rat models of acute inflammation, showing efficacy comparable to standard anti-inflammatory drugs like diclofenac sodium .
- In Vitro Assays : The compound was evaluated for its COX-2 inhibitory activity, showing an IC50 value of approximately 44.81 μg/mL, indicating potent anti-inflammatory effects .
Analgesic Effects
The analgesic properties of the compound were also assessed in various models:
- Pain Models : In animal models, it demonstrated significant pain relief effects, outperforming traditional analgesics in some tests .
- Mechanistic Insights : The mechanism of action appears to involve modulation of inflammatory pathways and direct inhibition of cyclooxygenases (COX), which are critical in pain signaling.
Table 1: Summary of Biological Activities
Activity Type | Assay Method | IC50 Value (μg/mL) | Reference |
---|---|---|---|
COX-2 Inhibition | Enzyme Immunoassay | 44.81 | |
Anti-inflammatory | In Vivo Rat Model | - | |
Analgesic Effect | Pain Model | - |
The biological activity of this compound is primarily attributed to its structural features:
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability, facilitating better interaction with biological targets.
- Nitro Group : May contribute to its ability to modulate inflammatory pathways by acting on various signaling molecules involved in inflammation.
Properties
IUPAC Name |
4-nitro-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)8-2-1-3-10(4-8)20-7-16-6-9(5-15-16)17(18)19/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGLHYNUVLOTKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.